molecular formula C9H8F3I B6255315 1-ethyl-4-iodo-2-(trifluoromethyl)benzene CAS No. 1369812-77-0

1-ethyl-4-iodo-2-(trifluoromethyl)benzene

Cat. No.: B6255315
CAS No.: 1369812-77-0
M. Wt: 300.1
InChI Key:
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Description

1-Ethyl-4-iodo-2-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of an ethyl group, an iodine atom, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-iodo-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the iodination of 1-ethyl-2-(trifluoromethyl)benzene. This process typically uses iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to introduce the iodine atom at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. This method helps in achieving high yields and purity of the final product while minimizing the generation of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-iodo-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Major Products:

Scientific Research Applications

1-Ethyl-4-iodo-2-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-ethyl-4-iodo-2-(trifluoromethyl)benzene exerts its effects depends on the specific application. In medicinal chemistry, for instance, the compound may interact with biological targets through halogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to desired therapeutic effects .

Comparison with Similar Compounds

  • 1-Ethyl-4-bromo-2-(trifluoromethyl)benzene
  • 1-Ethyl-4-chloro-2-(trifluoromethyl)benzene
  • 1-Ethyl-4-fluoro-2-(trifluoromethyl)benzene

Comparison: 1-Ethyl-4-iodo-2-(trifluoromethyl)benzene is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This property enhances its reactivity in substitution reactions and its ability to form strong halogen bonds. Additionally, the trifluoromethyl group imparts significant electron-withdrawing effects, influencing the compound’s overall reactivity and stability.

Properties

CAS No.

1369812-77-0

Molecular Formula

C9H8F3I

Molecular Weight

300.1

Purity

95

Origin of Product

United States

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